molecular formula C9H7BrO2 B2661385 4-Bromo-6-methoxy-1-benzofuran CAS No. 1427420-47-0

4-Bromo-6-methoxy-1-benzofuran

Cat. No. B2661385
CAS RN: 1427420-47-0
M. Wt: 227.057
InChI Key: HWJWPPQQMCWFMP-UHFFFAOYSA-N
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Description

“4-Bromo-6-methoxy-1-benzofuran” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions such as ring opening followed by ring closure . For example, one study described the synthesis of a novel compound through reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a study reported that the nucleophilic behavior of compound 2 is favored by its low electrophilicity index and high chemical potential, whereas the electrophilic behavior of compound 1 is favored by its low chemical potential and high electrophilicity index .


Physical And Chemical Properties Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data . The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 4-Bromo-6-methoxy-1-benzofuran, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that 4-Bromo-6-methoxy-1-benzofuran could potentially be used as an antimicrobial agent.

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative activities . This means that 4-Bromo-6-methoxy-1-benzofuran could potentially be used in treatments that require anti-oxidative properties.

Anti-Viral Activity

Benzofuran compounds have also shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Inhibition of AKT Signaling Pathway

In vitro testing against lung adenocarcinoma cells (A549) showed that a benzofuran derivative successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication . This suggests that 4-Bromo-6-methoxy-1-benzofuran could potentially be used in treatments that require the inhibition of the AKT signaling pathway.

Potential Drug Lead Compounds

Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mechanism of Action

While the exact mechanism of action for “4-Bromo-6-methoxy-1-benzofuran” is not specified in the retrieved papers, benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The presence of a 6-methoxy group on benzofuran caused the maximum inhibitory activity .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-6-methoxy-1-benzofuran” was not found in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. For example, one should wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

4-bromo-6-methoxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWPPQQMCWFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CO2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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